H-His-Lys-OH

Enzyme Kinetics Carboxypeptidase Y Fluorogenic Substrate

Standard dipeptide analogs lack sequence-specific transport and metal-binding properties. H-His-Lys-OH (L-histidyl-L-lysine) is an exact endogenous metabolite (HMDB0028890) required for reproducible PepT1 substrate assays and Cu(II)-complex characterization. - Verified LC-MS/MS reference standard for biomarker quantification - High hydrophilicity (LogP -1.022) for aqueous formulation controls - Free C-terminal acid vs. amidated variants: charge-state specific applications

Molecular Formula C12H21N5O3
Molecular Weight 283.33 g/mol
CAS No. 37700-85-9
Cat. No. B3051998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-His-Lys-OH
CAS37700-85-9
Molecular FormulaC12H21N5O3
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C12H21N5O3/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1
InChIKeyCZVQSYNVUHAILZ-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-His-Lys-OH Chemical Identity & Utility


H-His-Lys-OH (CAS 37700-85-9), also known as L-Histidyl-L-lysine or simply HK, is a synthetic dipeptide composed of L-histidine and L-lysine residues linked by a peptide bond [1]. With a molecular formula of C12H21N5O3 and a molar mass of 283.33 g/mol, it belongs to the class of organic compounds known as dipeptides [2]. This compound serves as a fundamental building block in peptide synthesis and as a model for investigating the biochemical roles of histidine-containing peptides, particularly their metal-chelating properties derived from the imidazole side chain of histidine and the positively charged amino group of lysine .

1 Peptide transport research via PepT1 substrate profiling
2 Enzymatic substrate specificity studies with defined dipeptide
3 Metallopeptide complex design using His-Lys core motif

H-His-Lys-OH Substitution Invalidity


While several histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine), share a common histidine residue, their substitution in research or industrial applications is not straightforward. The N-terminal amino acid profoundly influences the peptide's overall charge, metal-binding affinity, and susceptibility to hydrolysis by specific dipeptidases [1]. For instance, the unique combination of a basic histidine and a basic lysine in H-His-Lys-OH confers a distinct net charge and pKa profile compared to carnosine, which contains a neutral β-alanine . Furthermore, the substrate specificity of carnosinases (CN1 and CN2) is strictly defined, with these enzymes preferentially hydrolyzing Xaa-His dipeptides where Xaa is a specific amino acid [2]. Therefore, replacing H-His-Lys-OH with a generic alternative risks altering experimental outcomes in metal chelation studies, enzyme assays, or peptide synthesis protocols where its precise properties are required [3].

Sequence-dependent transport
Other Lys- or His-containing dipeptides may exhibit different PepT1 affinity; transport profile may shift.
C-terminal modification alters properties
Amidated (-NH2) analogs may show reduced aqueous solubility and altered carboxypeptidase susceptibility.
Metal-binding specificity not guaranteed
Peptide sequence variation can affect Cu(II) complex geometry and cytoprotective study outcomes.

H-His-Lys-OH Performance Evidence


PepT1 Sequence-Dependent Transport

H-His-Lys-OH, when incorporated into a fluorogenic substrate (Nma-Phe-His-Lys(Dnp)), demonstrates efficient hydrolysis by carboxypeptidase Y. The kinetic parameters for this substrate, which relies on the cleavage of the His-Lys bond, have been precisely quantified, providing a benchmark for enzyme activity assays [1].

PepT1 transport
Class-level inference
Lys-Lys & Gly-Lys: very low affinity Lys-Met & Lys-Gly: higher transport efficiency
Sequence-dependent transport context
Target His-Lys not directly quantified
Enzyme Kinetics Carboxypeptidase Y Fluorogenic Substrate

Endogenous Metabolite Identification

Studies on peptide permeability across Caco-2 cell monolayers, a model of the intestinal mucosa, demonstrate that a positive net charge significantly enhances permeation via the paracellular pathway. As a dipeptide with a net positive charge at physiological pH (due to the combination of His and Lys residues), H-His-Lys-OH is predicted to exhibit higher permeability compared to neutral or negatively charged dipeptides of similar size [1].

Metabolite identity
Supporting evidence
Endogenous metabolite (HMDB0028890) vs. synthetic dipeptides
Supports bioanalytical method development
Relevant for metabolomics standards
Permeability Caco-2 Peptide Transport

Free C-Terminus Physicochemical Distinction

Computational estimates predict H-His-Lys-OH possesses high water solubility (approximately 13,860 mg/L at 25°C), a characteristic that distinguishes it from more hydrophobic dipeptides and facilitates its use in aqueous experimental systems .

C-terminal solubility
Class-level inference
XLogP -1.022
High hydrophilicity
Supports aqueous assay formulation
Compared to amidated analog (higher LogP)
Solubility Physicochemical Properties Formulation

Metallopeptide Complex Formation

Carnosinase (CN1) is a highly specific dipeptidase that hydrolyzes Xaa-His dipeptides. While carnosine (β-alanyl-L-histidine) and homocarnosine are well-characterized substrates, dipeptides with a C-terminal lysine, such as H-His-Lys-OH, are not recognized as substrates by this enzyme, conferring resistance to degradation in biological media where carnosinase is present [1].

Metallopeptide SAR
Class-level inference
GHK-Cu complex: cytoprotective in rat gastric model
Supports structure-activity relationship studies
H-His-Lys-OH/Cu(II) activity not directly quantified
Enzymatic Stability Carnosinase Dipeptide Stability

H-His-Lys-OH Validated Applications


Metabolomics Reference Standard

Researchers developing novel fluorogenic substrates or characterizing carboxypeptidase activity can utilize H-His-Lys-OH as a core recognition element. Its defined kinetic parameters (Km = 60.2 μM, kcat = 105 s⁻¹) for carboxypeptidase Y, as established in studies using Nma-Phe-His-Lys(Dnp) [1], provide a reliable benchmark for comparing enzyme efficiency and designing new assays.

PepT1 Transporter Studies

Due to its positive net charge at physiological pH, H-His-Lys-OH serves as a model dipeptide for studying the paracellular transport of positively charged peptides across epithelial barriers like the intestinal mucosa. Its use in Caco-2 cell monolayer assays [1] can help elucidate the relationship between peptide charge, size, and permeability, informing the design of orally bioavailable peptide therapeutics.

Metallopeptide Complex Synthesis

In cell culture or ex vivo studies where carnosinase activity is a confounding factor (e.g., using serum-containing media), H-His-Lys-OH offers a stable alternative to carnosine and homocarnosine. Because its C-terminal lysine residue renders it resistant to hydrolysis by carnosinase (CN1) [1], it ensures that observed biological effects are due to the intact dipeptide rather than its degradation products.

Peptide Stability Standard

The high predicted water solubility of H-His-Lys-OH (estimated at 13.86 g/L) [1] makes it an ideal candidate for applications requiring concentrated stock solutions in aqueous buffers, such as bioconjugation reactions or high-throughput screening assays. Its solubility minimizes the need for potentially cytotoxic organic co-solvents, preserving biological relevance and assay integrity.

Application
Selection Property
Validation Focus
Metabolomics reference standard development
Endogenous metabolite identity
LC-MS/MS quantification parameters
PepT1 substrate profiling
Sequence-specific transport profile
Competitive uptake assay validation
Metallopeptide SAR studies
His-Lys copper-binding motif
Cytoprotective activity in relevant models
Aqueous peptide stability studies
High aqueous solubility (free acid form)
Stability under formulation conditions

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